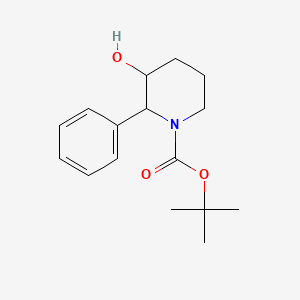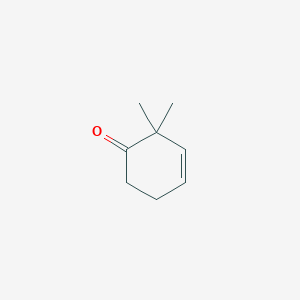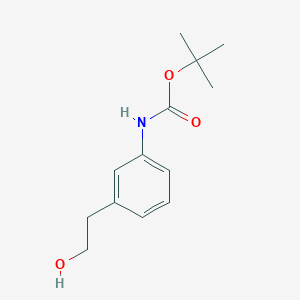
1-(3-(Dimethylamino)phenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Dimethylamino)phenyl)propan-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-(Dimethylamino)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)phenylacetaldehyde with nitromethane, followed by reduction using Raney nickel catalyst under elevated hydrogen pressure . Another method includes the reaction of epoxide with dimethylamine .
Industrial Production Methods: Industrial production often employs the reaction of 3-(dimethylamino)phenylacetaldehyde with nitromethane, followed by catalytic reduction. This method is preferred due to its higher yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Dimethylamino)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel and hydrogen gas are frequently used for reduction reactions.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines or alcohol derivatives.
Substitution: Forms different substituted compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(3-(Dimethylamino)phenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of resins, paper treatment agents, and gasoline additives.
Mecanismo De Acción
The mechanism of action of 1-(3-(Dimethylamino)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of choline uptake and a protector against cytotoxicity induced by mechlorethamine . The compound’s effects are mediated through its binding to receptors and enzymes involved in these pathways.
Comparación Con Compuestos Similares
3-Dimethylamino-1-propanol: Shares a similar structure but lacks the phenyl ring.
1-Dimethylamino-2-propanol: Another related compound with a different position of the hydroxyl group.
Uniqueness: 1-(3-(Dimethylamino)phenyl)propan-2-ol is unique due to the presence of both a dimethylamino group and a phenyl ring, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
1-[3-(dimethylamino)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(13)7-10-5-4-6-11(8-10)12(2)3/h4-6,8-9,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZQVBIXMXIVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B7967979.png)
![4-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967989.png)

![7-Azabicyclo[4.2.0]octan-2-one](/img/structure/B7967998.png)
![7-Azabicyclo[4.2.0]octan-2-ol](/img/structure/B7968002.png)
![1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968007.png)
![5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968009.png)




